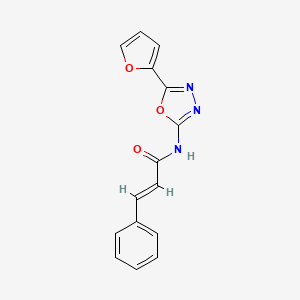

N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)肉桂酰胺

描述

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a compound that contains a furan ring. Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . This compound is a derivative of furan, and it is synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” was confirmed by elemental analyses, IR and 1H-NMR spectra . Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” are carried out under mild synthetic conditions supported by microwave radiation . The reactions involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol .科学研究应用

高能材料和不敏感弹药

基于恶二唑环的化合物,特别是结合了 1,2,4- 和 1,3,4-恶二唑结构的化合物,已被合成并评估了其作为不敏感高能材料的潜力。这些化合物具有中等热稳定性和对冲击和摩擦的不敏感性,与 TNT 等传统炸药相比,表现出优异的爆轰性能 (Yu 等,2017)。

药物化学和药物开发

呋喃或 1,2,5-恶二唑,虽然在药物化学中较不常见,但已因其药理和生物活性而被探索。对药物开发中含呋喃分子的综述突出了它们在从临床前到临床开发的各个阶段的治疗潜力,强调了这些杂环为药物化学带来的结构多样性和活性增强 (Mancini 等,2021)。

呋喃的血管扩张作用

呋喃(1,2,5-恶二唑-2-氧化物)的血管扩张作用归因于它们与硫醇反应后生成一氧化氮 (NO) 的能力。这种独特的机制突出了呋喃作为硝酸血管扩张剂的潜力,促使它们在心血管治疗研究中受到考虑 (Feelisch 等,1992)。

酪氨酸酶抑制的治疗应用

苯并呋喃-恶二唑杂化物已被合成并评估了其酪氨酸酶抑制活性。这些化合物表现出显着的抑制作用,表明它们作为皮肤美白剂或治疗黑色素瘤的潜力,一些衍生物显示出比抗坏血酸更高的效力 (Irfan 等,2022)。

神经保护和促认知剂

对呋喃(1,2,5-恶二唑-N-氧化物)在中枢神经系统 (CNS) 应用的探索揭示了它们的神经保护和促认知作用。这些发现为使用呋喃解决与中枢神经系统相关的疾病(包括神经退行性疾病和认知障碍)开辟了途径 (Schiefer 等,2012)。

属性

IUPAC Name |

(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-10H,(H,16,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWKRHPTEZEGHN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330503 | |

| Record name | (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851095-21-1 | |

| Record name | (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)

![1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2968235.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)

![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)